Gas-Phase Enthalpic Stability of 2-Nitrobenzamide Versus Meta and Para Isomers
The gas-phase standard enthalpy of formation provides a direct measure of molecular stability free from intermolecular interactions. 2-Nitrobenzamide (ortho isomer) exhibits a significantly different enthalpic stability compared to its 3-nitrobenzamide (meta) and 4-nitrobenzamide (para) counterparts [1]. This quantitative difference underscores why substitution with a different isomer would fundamentally alter the energetic profile in any application where thermodynamic properties are relevant [2].
| Evidence Dimension | Gas-phase standard enthalpy of formation (ΔfH°gas) at 298.15 K |
|---|---|
| Target Compound Data | −138.9 ± 3.5 kJ·mol⁻¹ |
| Comparator Or Baseline | 3-nitrobenzamide (meta): −122.9 ± 2.9 kJ·mol⁻¹; 4-nitrobenzamide (para): −108.5 ± 3.7 kJ·mol⁻¹ |
| Quantified Difference | Difference vs. meta: −16.0 kJ·mol⁻¹; Difference vs. para: −30.4 kJ·mol⁻¹ |
| Conditions | Isoperibolic, static-bomb combustion calorimeter; T = 298.15 K; enthalpy of sublimation derived from thermogravimetry |
Why This Matters
This 30.4 kJ·mol⁻¹ difference in formation enthalpy between ortho and para isomers can impact reaction yields, catalyst selection, and overall process energetics in large-scale syntheses.
- [1] Ximello, A., Flores, H., Rojas, A., Camarillo, E. A., & Amador, M. P. (2014). Gas phase enthalpies of formation of nitrobenzamides using combustion calorimetry and thermal analysis. The Journal of Chemical Thermodynamics, 79, 33-40. Table 3. View Source
- [2] NIST ThermoML Archive. Gas phase enthalpies of formation of nitrobenzamides using combustion calorimetry and thermal analysis. https://trc.nist.gov/ThermoML/10.1016/j.jct.2014.07.006.html. Accessed 2026-04-17. View Source
